Tributyltin methacrylate
Overview
Description
Tributyltin methacrylate is an organotin compound widely used in various industrial applications. It is particularly known for its role in antifouling paints, which are used to prevent the growth of marine organisms on ships and underwater structures. This compound is a derivative of tributyltin, a class of organotin compounds that have been recognized for their potent biocidal properties.
Mechanism of Action
Target of Action
Tributyltin methacrylate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, leading to alterations in their function. Specifically, it binds to the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction can lead to changes in a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
This compound affects several biochemical pathways. It alters the steroid hormone biosynthesis and retinol metabolism pathways . These changes can impact both reproduction and lipogenesis functions . Furthermore, the ubiquitin proteasome system and immune system might be the toxicity target in organisms exposed to this compound .
Pharmacokinetics
It’s known that several factors such as the rates of uptake and elimination, chemical potency, and metabolic capacity are all important for identifying the most sensitive species for a given chemical .
Result of Action
Exposure to this compound can lead to a variety of effects at the molecular and cellular levels. It has been associated with oxidative damage in the hepatopancreas of certain species after exposure . Additionally, it can induce antioxidant enzymes’ activities . In humans, exposure can potentially lead to symptoms such as headaches, fatigue, and respiratory issues .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be especially hazardous to marine ecosystems . Its effects are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Furthermore, it’s considered a persistent organic pollutant, indicating its potential for long-term environmental impact .
Biochemical Analysis
Biochemical Properties
Tributyltin methacrylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of mixed-function oxidases, which are crucial for the metabolism of xenobiotics in organisms . Additionally, this compound interacts with nuclear receptors such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), modulating the transcription of target genes involved in lipid metabolism and adipocyte differentiation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, this compound can induce oxidative stress and inflammation in cells, affecting their normal function . In reproductive cells, it can impair ovarian folliculogenesis and uterine morphophysiology, leading to reproductive complications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to nuclear receptors such as RXR and PPARγ. Once activated by a ligand, these receptors bind to DNA-specific PPAR response elements (PPRE) and modulate the transcription of target genes, such as acyl-CoA oxidase . This regulation affects the peroxisomal beta-oxidation pathway of fatty acids, adipocyte differentiation, and glucose homeostasis . Additionally, this compound can inhibit enzyme activity, such as mixed-function oxidases, at high concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, high concentrations of tributyltin are found in various tissues, including the brain, but these levels decrease rapidly as the compound is metabolized into monobutyltin, which persists for a longer duration . Long-term exposure to this compound can lead to chronic toxicity, affecting cellular function and causing persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while higher doses can lead to significant toxicity and adverse effects. For example, in female mice, subchronic exposure to low doses of this compound resulted in reduced ovarian reserve and uterine gland number, along with other reproductive irregularities . High doses can cause severe toxicity, including endocrine disruption and reproductive complications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with nuclear receptors such as RXR and PPARγ. These interactions regulate the transcription of genes involved in lipid metabolism and adipocyte differentiation . Additionally, this compound can inhibit detoxifying enzyme systems, such as cytochrome P-450 and glutathione S-transferases, affecting the metabolism of other compounds .
Transport and Distribution
This compound is absorbed through the gut and skin, with approximately 20-50% absorption from the gut and about 10% from the skin . It can cross the blood-brain barrier and the placenta, leading to its distribution in various tissues, including the brain and fetus . The compound is primarily excreted via bile rather than urine .
Subcellular Localization
This compound can localize to various subcellular compartments, depending on its interactions with specific biomolecules. It can bind to nuclear receptors and modulate gene expression within the nucleus . Additionally, its interaction with cellular proteins can affect its localization and activity within different organelles .
Preparation Methods
Tributyltin methacrylate can be synthesized through the reaction of tributyltin chloride with methacrylic acid. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the ester bond between the tributyltin and methacrylate groups. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Tributyltin methacrylate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form tributyltin hydroxide and methacrylic acid. This reaction is particularly relevant in marine environments where the compound is used as an antifouling agent.
Polymerization: The methacrylate group in this compound can undergo free radical polymerization to form polymers. This reaction is often initiated by heat or light in the presence of a radical initiator.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, radical initiators for polymerization, and various nucleophiles for substitution reactions. The major products formed from these reactions include tributyltin hydroxide, polymers of this compound, and substituted tributyltin compounds.
Scientific Research Applications
Tributyltin methacrylate has several scientific research applications:
Marine Antifouling: It is extensively used in antifouling paints to prevent the growth of marine organisms on ships and underwater structures. This application helps in reducing drag and improving fuel efficiency.
Polymer Chemistry: The compound is used as a monomer in the synthesis of polymers with specific properties. These polymers find applications in coatings, adhesives, and sealants.
Biocidal Research: this compound is studied for its biocidal properties, particularly its effectiveness against a wide range of marine organisms. Research in this area aims to develop more effective and environmentally friendly antifouling agents.
Comparison with Similar Compounds
Tributyltin methacrylate is part of a broader class of organotin compounds, which include:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin fluoride
- Tributyltin benzoate
- Tributyltin linoleate
Compared to these compounds, this compound is unique due to its methacrylate group, which allows it to participate in polymerization reactions. This property makes it particularly valuable in the production of antifouling paints and specialized polymers. Additionally, its biocidal activity is comparable to other tributyltin compounds, but its ability to form polymers adds an extra dimension to its applications.
Properties
IUPAC Name |
tributylstannyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCKLOWOWADAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26354-15-4 | |
Record name | 2-Propenoic acid, 2-methyl-, tributylstannyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26354-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9035204 | |
Record name | Tributyltin methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9035204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributyltin methacrylate is a liquid. Irritates skin and eyes., Liquid; [CAMEO] Clear to straw colored liquid with an acrid odor; [MSDSonline] | |
Record name | TRIBUTYLTIN METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tributyltin methacrylate | |
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URL | https://haz-map.com/Agents/7516 | |
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Boiling Point |
>300 °C /Extrapolated/ | |
Record name | TRIBUTYLTIN METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Relative density = 1.14 at 20 °C | |
Record name | TRIBUTYLTIN METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0002 [mmHg], 2.25X10-4 mm Hg at 20 °C | |
Record name | Tributyltin methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | TRIBUTYLTIN METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effects of tin alkyls on electron transfer and oxidative phosphorylation were studied. All tin alkyls effectively inhibit respiration of rat liver mitochondria. The action of bis(tributyl tin)oxide and dibutyl diisooctyl thioglycolate tin on the mitochondria in a state of dissociation is localized in the terminal step of the respiration chain. The other alkyls act in the site located before cytochrome c. The effect of bis(tributyl tin)oxide on ADP-activated respiration and dinitrophenyl-activated ATPase of intact mitochondria is similar to that of oligomycin. These effects might be explained by the presence of 2 electrophilic centers in a molecule of this compound. /Tin alkyls/, Tributyl and triphenyltins cause microtubule disassembly and disruption of the mitotic spindle and other elements of the cytoskeleton. This effect increases with increasing lipophilicity of the tin compound and may involve thio group modification by the organotins. /Organotin Pesticides/, Triorganotins inhibit several important sulfhydryl-dependant enzymes which has been attributed to their coordination with protein sulfhydryls and other functional groups. These enzymes include Na+,K+ ATPase, caspases involved in apoptosis, glutathione S-aryltransferase, hemoglobin, and cytochrome P450-dependant monooxygenases. /Organotin Pesticides/, TBT compounds inhibit oxidative phosphorylation and alter mitochondrial structure and function. | |
Record name | TRIBUTYLTIN METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2155-70-6 | |
Record name | TRIBUTYLTIN METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tributyltin methacrylate | |
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Record name | Tri-n-butylstannylmethacrylate | |
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Record name | Tributyltin methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, tributylstannyl ester | |
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Record name | Tributyltin methacrylate | |
Source | EPA DSSTox | |
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Record name | Tributyl(methacryloyloxy)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.776 | |
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Record name | TRI-N-BUTYLSTANNYLMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ3J70T6UN | |
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Record name | TRIBUTYLTIN METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
16 °C | |
Record name | TRIBUTYLTIN METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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